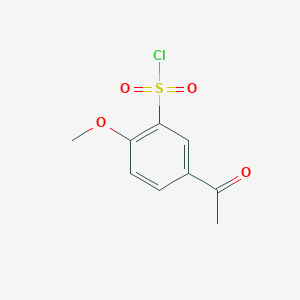
5-Acetyl-2-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
5-Acetyl-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO4S and a molecular weight of 248.69 . It is a derivative of benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Acetyl-2-methoxybenzenesulfonyl chloride is1S/C9H9ClO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The melting point of 5-Acetyl-2-methoxybenzenesulfonyl chloride is reported to be between 104-105°C . Other physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Sulfonation Agent
5-Acetyl-2-methoxybenzenesulfonyl chloride, also known as p-Anisolesulfonyl Chloride, is utilized as a versatile sulfonating agent. It is useful for the preparation of sulfonamides and as an N-protecting group in various chemical reactions. This compound is available in a solid form and is widely used due to its high purity and effectiveness in sulfonation processes (Raheja & Johnson, 2001).
Alzheimer's Disease Research
5-Acetyl-2-methoxybenzenesulfonyl chloride has been involved in the synthesis of sulfonamides derived from 4-methoxyphenethylamine, showing potential as therapeutic agents for Alzheimer's disease. These compounds exhibit acetylcholinesterase inhibitory activity, making them valuable in the study and potential treatment of neurological disorders like Alzheimer's (Abbasi et al., 2018).
Enzyme Inhibition Studies
Various derivatives synthesized from 5-Acetyl-2-methoxybenzenesulfonyl chloride have been assessed for their inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies are crucial for understanding the interaction of synthetic compounds with biological systems, which has implications in the development of drugs and therapeutic agents (Virk et al., 2018).
Molecular Structure Studies
The compound has been used in studies focusing on molecular structure and interaction. For example, its role in the formation of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, where the molecular structure and interactions were examined. Such studies are essential for understanding the chemical properties and potential applications of these compounds (Kobkeatthawin et al., 2013).
Anti-HBV Agents
Research on Hepatitis B Virus (HBV) has also incorporated 5-Acetyl-2-methoxybenzenesulfonyl chloride. Compounds derived from it have shown potent antiviral effects against HBV, making them significant in the study of chronic hepatitis B and the development of relevant antiviral drugs (Huang et al., 2016).
Vibrational Spectroscopic Studies
The vibrational spectroscopic studies of derivatives of 5-Acetyl-2-methoxybenzenesulfonyl chloride have been conducted to understand their molecular geometry, HOMO-LUMO energy gap, and non-linear optical activity. Such studies are crucial for the development of new materials with specific optical and electronic properties (Nagarajan & Krishnakumar, 2018).
Safety and Hazards
While specific safety and hazard information for 5-Acetyl-2-methoxybenzenesulfonyl chloride is not available, it’s important to handle all chemical compounds with care. As a general rule, avoid skin and eye contact, inhalation, and ingestion. Always use appropriate personal protective equipment and work in a well-ventilated area .
Propriétés
IUPAC Name |
5-acetyl-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)7-3-4-8(14-2)9(5-7)15(10,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGNNCUSXYNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406137 | |
| Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-methoxybenzenesulfonyl chloride | |
CAS RN |
85276-41-1 | |
| Record name | 5-acetyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3,7,8-Tetramethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660826.png)


![1-allyl-N-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B1660829.png)




